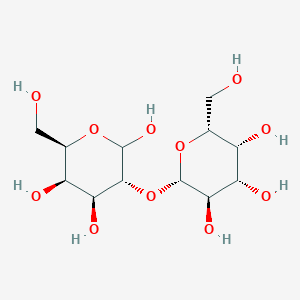

Gal(b1-2)Gal

Description

Structure

3D Structure

Properties

CAS No. |

5112-34-5 |

|---|---|

Molecular Formula |

C12H22O11 |

Molecular Weight |

342.3 g/mol |

IUPAC Name |

(3R,4S,5R,6R)-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol |

InChI |

InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5+,6+,7+,8+,9-,10-,11?,12+/m1/s1 |

InChI Key |

HIWPGCMGAMJNRG-BQYJSGCXSA-N |

SMILES |

C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](OC2O)CO)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Structure of Gal(β1-2)Gal Oligosaccharide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gal(β1-2)Gal oligosaccharide, systematically named β-D-galactopyranosyl-(1→2)-D-galactopyranose, is a disaccharide composed of two D-galactose units. The structure is defined by a specific glycosidic bond connecting the anomeric carbon (C1) of one galactose residue to the C2 hydroxyl group of the second. While less common than β(1-4) or β(1-6) linkages found in prevalent biological structures, the β(1-2) linkage is present in various natural glycans and is a subject of interest in glycobiology and immunochemistry.[1][2] Understanding its precise chemical structure, conformational dynamics, and methods of characterization is critical for researchers investigating glycan-protein interactions, developing carbohydrate-based therapeutics, and exploring its potential as a biomarker or prebiotic.

Core Chemical Structure

The fundamental structure of Gal(β1-2)Gal is characterized by two key features: the monosaccharide components and the nature of the glycosidic linkage that joins them.

-

Monosaccharide Units: The molecule consists of two D-galactose monosaccharides. In aqueous solution, these sugars exist predominantly in their cyclic pyranose form, which is a six-membered ring.[3][4] Galactose is a C4 epimer of glucose, meaning the hydroxyl group at the fourth carbon atom has a different stereochemical orientation.[5]

-

Glycosidic Linkage: The two galactose rings are joined by a β(1→2) glycosidic bond. This specifies that the anomeric carbon (C1) of the non-reducing galactose residue is covalently linked to the hydroxyl group on the second carbon (C2) of the reducing galactose residue. The "β" designation indicates that the substituent at the anomeric carbon of the non-reducing ring is in the equatorial position, projecting on the same side of the ring as the C6 hydroxymethyl group.[5]

This linkage results in a structure where one galactose unit (the reducing end) retains a free anomeric carbon that can exist in α and β configurations, while the other (the non-reducing end) is fixed in the β configuration by the glycosidic bond.

Conformational Analysis

The three-dimensional shape of Gal(β1-2)Gal is not rigid; it is primarily defined by the rotation around the glycosidic bond. These rotations are described by two main torsion angles, Phi (Φ) and Psi (Ψ).

-

Φ (Phi): Defined by the atoms O5'—C1'—O1—C2

-

Ψ (Psi): Defined by the atoms C1'—O1—C2—C3

While specific, high-resolution experimental data for Gal(β1-2)Gal is not extensively published, its conformational preferences can be inferred from molecular dynamics simulations and studies of structurally analogous β(1→2)-linked disaccharides, such as sophorose (Glc(β1-2)Glc).[6][7] These studies show that the conformational landscape is influenced by factors like the exo-anomeric effect and steric hindrance, leading to specific low-energy regions.[6][8]

The logical workflow for determining these conformational preferences via computational methods is outlined below.

Predicted Conformational Data

Based on analyses of related β(1→2) disaccharides, the following table summarizes the expected low-energy conformational states.[7][8] These values represent the most probable orientations of the two galactose rings relative to each other.

| Torsion Angle | Global Minimum (Predicted) | Metastable State(s) (Predicted) |

| Φ (Phi) | ~50° - 60° | ~-60° (anti-Φ) |

| Ψ (Psi) | ~15° - 30° | ~160° - 180° (anti-Ψ) |

Note: These values are derived from studies on glucose-based β(1→2) disaccharides and serve as a predictive reference for Gal(β1-2)Gal.[7]

Experimental Protocols

The synthesis and structural elucidation of Gal(β1-2)Gal require precise chemical and analytical methodologies.

Chemical Synthesis Protocol

The synthesis of a β(1→2)-linked disaccharide is a multi-step process involving the strategic use of protecting groups to ensure regioselectivity. The following outlines a generalized protocol adapted from established methods for disaccharide synthesis.[9][10]

-

Preparation of Glycosyl Donor:

-

Start with D-galactose peracetate.

-

Convert the peracetylated galactose to a glycosyl bromide or trichloroacetimidate. This "activates" the anomeric carbon, turning the sugar into an effective glycosyl donor. Protecting groups (e.g., acetyls) on the hydroxyls prevent self-reaction and ensure β-selectivity through neighboring group participation (for C2-acetyl).

-

-

Preparation of Glycosyl Acceptor:

-

Prepare a D-galactose derivative where only the C2 hydroxyl group is free for reaction.

-

This is typically achieved by selectively protecting the C1, C3, C4, and C6 hydroxyls. For example, a common starting material is methyl 3,4,6-tri-O-benzoyl-α-D-galactopyranoside.

-

-

Glycosylation Reaction:

-

Dissolve the glycosyl acceptor and a molar excess of the glycosyl donor in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere (e.g., argon).

-

Add a promoter, such as silver triflate or trimethylsilyl trifluoromethanesulfonate (TMS-OTf), at a low temperature (e.g., -20°C to 0°C) to catalyze the formation of the glycosidic bond.[10]

-

Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with a base like triethylamine.

-

-

Deprotection:

-

Remove the protecting groups from the newly formed disaccharide. Acetyl and benzoyl groups are typically removed under Zemplén conditions (catalytic sodium methoxide in methanol).

-

Purify the final product using column chromatography (e.g., silica gel or size-exclusion).

-

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously determining the structure of oligosaccharides.[11]

-

Sample Preparation:

-

Dissolve 1-5 mg of the purified disaccharide in 0.5 mL of deuterium oxide (D₂O, 99.9%).

-

Lyophilize and re-dissolve in D₂O two to three times to ensure complete exchange of labile hydroxyl protons with deuterium.

-

Transfer the final solution to a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Acquire spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) at a controlled temperature (e.g., 298 K).[12]

-

1D ¹H NMR: Provides initial information on the number of sugar residues and the anomeric configurations. The coupling constant (³J(H1,H2)) of the anomeric proton signal for the β-linkage is typically large (~8 Hz).

-

2D COSY (Correlation Spectroscopy): Identifies proton-proton spin systems within each galactose ring, allowing for the assignment of all protons in a given residue.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, enabling carbon signal assignment.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for determining the linkage position. A cross-peak will be observed between the anomeric proton of the non-reducing galactose (H1') and the carbon at the linkage position on the reducing galactose (C2). This three-bond correlation (³J(H1',C2)) is definitive proof of the 1→2 linkage.

-

-

Data Analysis:

-

Integrate and analyze the spectra to assign all proton and carbon chemical shifts.

-

Confirm the β-configuration from the ¹H NMR coupling constants.

-

Confirm the 1→2 linkage from the key H1' to C2 HMBC correlation.

-

The complete assignment of chemical shifts provides the final structural confirmation.

-

References

- 1. Structural Comparison of Different Galacto-oligosaccharide Mixtures Formed by β-Galactosidases from Lactic Acid Bacteria and Bifidobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Galactose - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Conformational analysis of the anomeric forms of sophorose, laminarabiose, and cellobiose using MM3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conformational properties of glucose-based disaccharides investigated using molecular dynamics simulations with local elevation umbrella sampling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Galα(1,3)Galβ(1,4)GlcNAcα-, Galβ(1,4)GlcNAcα- and GlcNAc-containing neoglycoproteins and their immunological evaluation in the context of Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Structural features for α-galactomannan binding to galectin-1 - PMC [pmc.ncbi.nlm.nih.gov]

Natural Sources of Gal(β1-2)Gal Linkage in Glycans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of the Gal(β1-2)Gal glycosidic linkage, a disaccharide unit found in the glycans of certain organisms. This document details the structural confirmation of this linkage, presents quantitative data on its occurrence, outlines the experimental protocols for its characterization, and discusses its potential biological significance.

Introduction to the Gal(β1-2)Gal Linkage

Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is a fundamental post-translational modification that significantly influences the structure and function of biomolecules. The vast diversity of monosaccharide composition and linkage types contributes to the complexity and functional importance of glycans in biological systems. The Gal(β1-2)Gal linkage, a specific bond between two galactose residues, represents a less common but structurally significant motif in glycobiology. Understanding its natural distribution is crucial for fields ranging from immunology to drug development, as unique glycan structures can serve as specific markers or therapeutic targets.

Confirmed Natural Source: Chaetomium thermophilum

To date, the most definitive evidence for the natural occurrence of the Gal(β1-2)Gal linkage comes from the thermophilic fungus Chaetomium thermophilum. A detailed structural analysis of a water-soluble galactan from the cell wall of this fungus has unequivocally identified the presence of repeating Gal(β1-2)Gal units.

Structural Elucidation of the Chaetomium thermophilum Galactan

The primary structure of the C. thermophilum galactan was determined to be a linear chain of (1→2)-linked β-D-galactofuranose residues. This was established through a combination of chemical and spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and methylation analysis followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data

The monosaccharide composition and linkage analysis of the purified galactan from C. thermophilum are summarized in the table below.

| Monosaccharide | Linkage Type | Molar Ratio (%) |

| Galactose | Terminal Galf | ~5 |

| Galactose | 2-O-substituted Galf | ~95 |

Data derived from methylation analysis of the purified galactan.

Potential and Unconfirmed Sources

Trichomonas vaginalis

The protozoan parasite Trichomonas vaginalis possesses a complex cell surface lipophosphoglycan (LPG) rich in galactose. While studies have confirmed the presence of β-linked galactose and poly-N-acetyllactosamine (Galβ1-4GlcNAc) repeats, the existence of the Gal(β1-2)Gal linkage has not been definitively established. The intricate nature of the T. vaginalis LPG suggests that a variety of glycosidic linkages may be present, warranting further investigation.

Gut Microbiome

The identification of a β-1,2-galactosidase from the intestinal bacterium Bacteroides xylanisolvens provides indirect evidence for the presence of β-1,2-linked galactosides in the human gut. These glycans could originate from dietary sources or be synthesized by other members of the gut microbiota. The enzyme's specificity for hydrolyzing the Gal(β1-2)Gal linkage suggests a metabolic pathway for the utilization of such structures within this complex ecosystem.

Experimental Protocols for Characterization

The identification and structural elucidation of the Gal(β1-2)Gal linkage rely on a combination of sophisticated analytical techniques.

Isolation and Purification of Glycans

A general workflow for the isolation and purification of glycans from natural sources is depicted below.

Figure 1. General workflow for glycan isolation.

Methylation Analysis for Linkage Determination

Methylation analysis is a cornerstone technique for determining the linkage positions of monosaccharides within a polysaccharide. The protocol involves:

-

Permethylation: All free hydroxyl groups are methylated.

-

Hydrolysis: The methylated polysaccharide is hydrolyzed into its constituent monosaccharides.

-

Reduction: The monosaccharides are reduced to their corresponding alditols.

-

Acetylation: The newly formed hydroxyl groups (from the original linkage positions) are acetylated.

-

GC-MS Analysis: The resulting partially methylated alditol acetates (PMAAs) are separated by gas chromatography and identified by their characteristic fragmentation patterns in mass spectrometry.

For a 2-O-substituted galactose residue, the resulting PMAA would be 1,3,4,5,6-penta-O-acetyl-2-O-methyl-galactitol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectroscopy are powerful, non-destructive techniques for the complete structural elucidation of glycans.

-

¹H NMR: Provides information on the anomeric configuration (α or β) of the glycosidic linkage based on the chemical shift and coupling constant of the anomeric proton.

-

¹³C NMR: The chemical shift of the anomeric carbon and other carbons in the sugar ring are indicative of the linkage position and ring form (pyranose or furanose).

-

2D NMR (HSQC, HMBC): These experiments allow for the correlation of protons and carbons, enabling the definitive assignment of all signals and the determination of connectivity between monosaccharide units. For the Gal(β1-2)Gal linkage, a correlation between the anomeric proton of one galactose residue and the C2 carbon of the adjacent galactose residue would be observed in an HMBC spectrum.

Biosynthesis and Biological Function

Biosynthesis

The synthesis of the Gal(β1-2)Gal linkage requires a specific β-1,2-galactosyltransferase. This enzyme catalyzes the transfer of a galactose moiety from a donor substrate, typically UDP-galactose, to the 2-hydroxyl group of an acceptor galactose residue. The specific gene and protein responsible for the synthesis of the β-1,2-galactan in Chaetomium thermophilum have yet to be identified. The search for novel glycosyltransferases with this specificity is an active area of research.

Biological Function and Signaling

The precise biological function of the Gal(β1-2)Gal linkage is not yet fully understood. However, the location of the β-1,2-galactan in the cell wall of C. thermophilum suggests a role in maintaining cell wall integrity and in mediating interactions with the environment. Fungal cell wall polysaccharides are known to play crucial roles in pathogenesis, including adhesion to host cells and modulation of the host immune response. While a direct role for the Gal(β1-2)Gal linkage in a specific signaling pathway has not been elucidated, the general involvement of fungal glycans in host-pathogen interactions is well-established.

Figure 2. General role of fungal glycans in host interactions.

Conclusion and Future Directions

The Gal(β1-2)Gal linkage is a rare but structurally characterized component of the cell wall of the fungus Chaetomium thermophilum. Its discovery opens up new avenues for research into the diversity of glycan structures in nature. Future work should focus on:

-

Identifying the β-1,2-galactosyltransferase(s) responsible for its synthesis.

-

Elucidating the specific biological function of the β-1,2-galactan in C. thermophilum and other potential source organisms.

-

Investigating the immunomodulatory properties of glycans containing this linkage.

-

Screening a wider range of organisms to determine the broader distribution of this unique glycosidic bond.

A deeper understanding of the biosynthesis and function of the Gal(β1-2)Gal linkage will provide valuable insights for the development of novel therapeutics and diagnostics.

In-depth Technical Guide on the Biological Role of Gal(β1-2)Gal in Cell Recognition

A comprehensive overview for researchers, scientists, and drug development professionals.

The disaccharide Gal(β1-2)Gal, a specific linkage of two galactose molecules, represents a highly specialized area within the field of glycobiology. While the roles of other galactose linkages, such as β1-3 and β1-4, are more extensively documented in cell recognition, the scientific community's understanding of the Gal(β1-2)Gal motif is still emerging. This guide synthesizes the current, albeit limited, knowledge regarding its biological significance, potential involvement in cellular processes, and the methodologies that could be pivotal for future research.

Section 1: Introduction to Gal(β1-2)Gal

Glycans, complex carbohydrate structures on the surface of cells, are fundamental to a vast array of biological processes, from cell-cell adhesion and communication to immune responses and pathogen recognition. The specific arrangement and linkage of monosaccharide units, such as galactose, create a diverse "glycocode" that is interpreted by glycan-binding proteins (lectins).

The Gal(β1-2)Gal linkage is a less common motif compared to other galactosides. Its study has been hampered by a lack of specific molecular tools and its relatively low abundance in many mammalian systems. However, recent discoveries, particularly in the context of the gut microbiome, are beginning to shed light on its potential roles.

Section 2: Known Biological Contexts

The primary context in which the Gal(β1-2)Gal linkage has been characterized is within the gut microbiome. A notable study identified a β-galactosidase from the intestinal bacterium Bacteroides xylanisolvens with a novel and specific activity towards β-1,2-galactooligosaccharides.[1] This enzyme was shown to effectively hydrolyze β-1,2-galactobiose and β-1,2-galactotriose, suggesting that these structures are present in the gut environment, likely derived from dietary sources or synthesized by other microorganisms.[1]

The presence of enzymes that can specifically process this disaccharide implies a biological role, potentially in bacterial nutrition or in mediating interactions between the microbiome and the host.

Section 3: Potential Roles in Cell Recognition

While direct evidence for the role of Gal(β1-2)Gal in mammalian cell recognition is scarce, we can extrapolate potential functions based on the established principles of glycobiology.

-

Pathogen-Host Interaction: The specificity of the B. xylanisolvens β-galactosidase for the β1-2 linkage suggests that this motif could be a target for bacterial adhesion or a source of nutrients. Future research may uncover mammalian lectins that also recognize this structure, potentially as part of an innate immune response to specific microbial signatures.

-

Modulation of Glycan-Binding Protein Interactions: The presence of a β1-2 linkage could sterically hinder or alter the binding of known lectins to adjacent glycan structures, thereby modulating cell signaling and recognition events in an indirect manner.

Section 4: Methodologies for Studying Gal(β1-2)Gal

Advancing our understanding of Gal(β1-2)Gal requires the development and application of specialized research methodologies.

Detailed Methodologies:

-

Synthesis of Gal(β1-2)Gal Probes:

-

Enzymatic Synthesis: As demonstrated with the β-galactosidase from B. xylanisolvens, a reverse hydrolysis reaction using a mutant enzyme with a suitable galactose donor and acceptor can be employed.[1]

-

Chemical Synthesis: Complex multi-step organic synthesis can provide larger quantities of the disaccharide with high purity, allowing for the creation of various probes for downstream applications.

-

-

Glycan Array Analysis:

-

The synthesized Gal(β1-2)Gal is immobilized on a microarray slide.

-

This array is then incubated with fluorescently labeled lectins, antibodies, or whole cells to identify potential binding partners.

-

-

Biophysical Interaction Analysis (e.g., Surface Plasmon Resonance - SPR):

-

The Gal(β1-2)Gal ligand is immobilized on a sensor chip.

-

Potential binding partners identified from the glycan array screening are flowed over the chip to determine binding affinities (KD), and association/dissociation rates.

-

-

Cell-Based Assays:

-

Cell Adhesion Assays: Cells suspected of expressing a receptor for Gal(β1-2)Gal can be tested for their ability to adhere to surfaces coated with the disaccharide.

-

Competitive Inhibition Assays: The ability of free Gal(β1-2)Gal to inhibit cell adhesion or other biological processes can confirm the specificity of the interaction.

-

Section 5: Future Directions and Drug Development Implications

The field is poised for significant discoveries regarding the role of Gal(β1-2)Gal. Key future research directions include:

-

Identification of Endogenous Lectins: A critical next step is to identify mammalian lectins that specifically recognize the Gal(β1-2)Gal structure.

-

Exploring the "Microbiome-Glyco-Axis": Further investigation into the synthesis and metabolism of β-1,2-galactooligosaccharides by gut bacteria and their influence on host physiology is warranted.

-

Disease Association Studies: Mass spectrometry-based glycomic analyses of patient samples from various diseases may reveal altered expression of Gal(β1-2)Gal-containing glycans, pointing to potential roles in pathology.

For drug development professionals, a deeper understanding of this disaccharide could open new avenues for therapeutic intervention. For example, if a Gal(β1-2)Gal-lectin interaction is found to be crucial for a pathogenic process, inhibitors of this interaction could be developed as novel drugs.

Section 6: Conclusion

The biological role of Gal(β1-2)Gal in cell recognition is a nascent field of study. While direct evidence in mammalian systems is currently limited, the discovery of specific bacterial enzymes that process this linkage points to its presence and significance in biological systems.[1] The application of modern glycobiology tools and a focused research effort are essential to unravel the functions of this unique disaccharide and its potential as a target for future therapeutic development.

References

An In-depth Technical Guide to the Gal(β1-2)Gal Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Gal(β1-2)Gal biosynthesis pathway, focusing on the core enzymatic processes, quantitative data, and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers in glycobiology, microbiology, and drug development, offering insights into the synthesis of this specific disaccharide linkage found in the O-antigen of certain bacteria.

Introduction

The Gal(β1-2)Gal linkage is a specific glycosidic bond found in the carbohydrate structures of certain organisms. A key example of its occurrence is in the O-antigen of Plesiomonas shigelloides O17, a gram-negative bacterium. The synthesis of this linkage is catalyzed by a specific glycosyltransferase, an enzyme that transfers a galactose residue from a donor substrate to an acceptor molecule. Understanding the biosynthesis of this disaccharide is crucial for elucidating the role of bacterial surface glycans in host-pathogen interactions and for the development of novel therapeutics, such as carbohydrate-based vaccines and enzyme inhibitors.

This guide will focus on the β-1,2-galactosyltransferase from Plesiomonas shigelloides O17, the best-characterized enzyme known to synthesize the Gal(β1-2)Gal linkage.

The Gal(β1-2)Gal Biosynthesis Pathway

The biosynthesis of the Gal(β1-2)Gal disaccharide is a key step in the assembly of the O-antigen repeating unit in Plesiomonas shigelloides O17. The pathway involves the sequential action of glycosyltransferases, with the formation of the β1-2 linkage being a critical step.

The core reaction is catalyzed by a β-1,2-galactosyltransferase, which transfers a galactose molecule from a nucleotide sugar donor, Uridine Diphosphate Galactose (UDP-Gal), to a galactose acceptor molecule.

Core Reaction:

UDP-Gal + Gal-R → Gal(β1-2)Gal-R + UDP

Where:

-

UDP-Gal: The activated galactose donor.

-

Gal-R: The galactose acceptor molecule, which is typically part of a growing oligosaccharide chain linked to a lipid carrier on the bacterial cell membrane.

-

Gal(β1-2)Gal-R: The product with the newly formed β1-2 linkage.

-

UDP: The leaving group, Uridine Diphosphate.

Below is a diagram illustrating the core enzymatic step in the Gal(β1-2)Gal biosynthesis pathway.

Caption: Core reaction of Gal(β1-2)Gal biosynthesis.

Quantitative Data

The biochemical characterization of the β-1,2-galactosyltransferase from Plesiomonas shigelloides O17 has provided valuable quantitative data on its catalytic activity. These parameters are essential for understanding the enzyme's efficiency and substrate specificity.

| Parameter | Substrate | Value | Reference |

| Michaelis Constant (Km) | UDP-Galactose | 0.18 mM | [1] |

| Galactose | 2.5 mM | [1] | |

| Maximum Velocity (Vmax) | - | 1.2 U/mg | [1] |

| Optimal pH | - | 7.0 | [1] |

| Optimal Temperature | - | 37 °C | [1] |

Note: The kinetic parameters were determined using a specific acceptor substrate in the experimental setup.

Experimental Protocols

The characterization of β-1,2-galactosyltransferase activity relies on robust and sensitive assay methods. Below is a detailed protocol for a typical enzyme activity assay.

β-1,2-Galactosyltransferase Activity Assay

This assay measures the transfer of radiolabeled galactose from UDP-[14C]Galactose to a suitable acceptor molecule.

Materials:

-

Enzyme: Purified β-1,2-galactosyltransferase from Plesiomonas shigelloides O17.

-

Donor Substrate: UDP-[14C]Galactose.

-

Acceptor Substrate: p-nitrophenyl-β-D-galactopyranoside (pNP-Gal).

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.0, containing 10 mM MnCl2.

-

Stop Solution: 0.1 M EDTA, pH 8.0.

-

C18 Sep-Pak cartridges.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.0), 10 mM MnCl2, 2.5 mM pNP-Gal, and 0.18 mM UDP-[14C]Galactose (specific activity ~1000 cpm/nmol).

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the purified β-1,2-galactosyltransferase (final concentration ~10 µg/mL). The total reaction volume is 50 µL.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding 50 µL of 0.1 M EDTA (pH 8.0).

-

-

Separation of Product:

-

Apply the reaction mixture to a C18 Sep-Pak cartridge pre-equilibrated with water.

-

Wash the cartridge with 10 mL of water to remove unreacted UDP-[14C]Galactose.

-

Elute the radiolabeled product (pNP-Gal(β1-2)Gal) with 5 mL of methanol.

-

-

Quantification:

-

Add the methanol eluate to 10 mL of scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Calculation of Enzyme Activity:

-

Calculate the amount of product formed based on the specific activity of the UDP-[14C]Galactose. One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

-

Below is a workflow diagram for the described experimental protocol.

Caption: Workflow for β-1,2-galactosyltransferase assay.

Conclusion

This technical guide has provided a detailed overview of the Gal(β1-2)Gal biosynthesis pathway, with a specific focus on the β-1,2-galactosyltransferase from Plesiomonas shigelloides O17. The presented quantitative data and experimental protocols offer a solid foundation for researchers investigating this and related glycosyltransferases. Further research into the structure and mechanism of these enzymes will be pivotal for the development of novel antibacterial agents and for advancing our understanding of the complex world of glycobiology.

References

The Enigmatic Role of Gal(β1-2)Gal in Protein Glycosylation: A Technical Guide and Future Outlook

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein glycosylation, the enzymatic addition of carbohydrates to proteins, is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function. The vast diversity of glycan structures, dictated by the monosaccharide composition and the stereochemistry of their linkages, gives rise to a complex "glycocode" that modulates a wide array of biological processes. While significant research has elucidated the roles of various glycosidic linkages, the function of the β1-2 linked galactose disaccharide, Gal(β1-2)Gal, in protein glycosylation remains largely uncharted territory. This technical guide provides a comprehensive overview of the current understanding of beta-linked galactose in glycoproteins, highlights the conspicuous absence of information on the Gal(β1-2)Gal linkage, and offers a framework for future research to unravel its potential significance.

Introduction to Protein Glycosylation and Beta-Linked Galactose

Protein glycosylation is a fundamental cellular process that involves the attachment of oligosaccharide chains, or glycans, to proteins. This modification is crucial for a multitude of physiological and pathological processes, including cell-cell recognition, immune responses, and cancer progression[1][2]. The synthesis of these complex glycan structures is a non-template-driven process, orchestrated by a suite of glycosyltransferases and glycosidases residing in the endoplasmic reticulum and Golgi apparatus[3][4].

Galactose (Gal) is a common monosaccharide found in glycans, typically linked to other sugars through various isomeric linkages. Beta-galactosidic linkages, where the anomeric carbon of galactose is in the β-configuration, are prevalent in mammalian glycoproteins. The most well-characterized of these are the Gal(β1-3)GalNAc, Gal(β1-4)GlcNAc (N-acetyllactosamine or LacNAc), and Gal(β1-3)GlcNAc structures, which form the backbone of many N- and O-linked glycans[2][5]. These structures serve as ligands for a variety of glycan-binding proteins, such as galectins, which mediate crucial cellular signaling pathways[1][6][7].

The Knowns: Common Beta-Galactosidic Linkages in Glycoproteins

Gal(β1-4)GlcNAc (LacNAc) and Poly-LacNAc Chains

The Gal(β1-4)GlcNAc disaccharide, or LacNAc, is a fundamental building block of complex N-glycans and some O-glycans[5]. The formation of this linkage is catalyzed by a family of β1,4-galactosyltransferases (B4GALTs)[8][9]. These enzymes transfer galactose from a UDP-galactose donor to a terminal N-acetylglucosamine (GlcNAc) residue on the growing glycan chain[8][9]. The kinetic properties of some human B4GALTs have been characterized, revealing differences in their acceptor specificities[9].

LacNAc units can be repeated to form poly-LacNAc chains, which serve as scaffolds for further modifications, such as sialylation and fucosylation, creating a diverse array of functional glycan epitopes. These structures are critical for cell adhesion, signaling, and immune recognition[1].

Gal(β1-3)GalNAc (Core 1 or T Antigen)

The Gal(β1-3)GalNAc structure, also known as the Core 1 O-glycan or T antigen, is a common core structure in mucin-type O-glycosylation. Its synthesis is initiated by the addition of GalNAc to a serine or threonine residue, followed by the transfer of galactose in a β1-3 linkage by the enzyme core 1 β1,3-galactosyltransferase (C1GALT1). This core structure can be further elongated or modified to generate a variety of O-glycans involved in processes ranging from cell adhesion to cancer progression.

Gal(β1-3)GlcNAc (Type 1 Chain)

The Gal(β1-3)GlcNAc disaccharide, or type 1 chain, is another important structural motif found in both N- and O-linked glycans. In plants, this linkage is a key component of the Lewis a epitope[10]. The synthesis of type 1 chains is catalyzed by β1,3-galactosyltransferases[10].

The Enigma of Gal(β1-2)Gal in Protein Glycosylation

Despite the well-established importance of β1-3 and β1-4 linked galactose in glycoproteins, there is a striking lack of information in the scientific literature regarding the natural occurrence and function of the Gal(β1-2)Gal linkage. Extensive searches of biological databases and literature have not revealed any identified glycosyltransferases that specifically synthesize this linkage on proteins, nor any glycoproteins that are confirmed to carry this disaccharide.

This knowledge gap raises several intriguing questions:

-

Does the Gal(β1-2)Gal linkage exist in mammalian glycoproteins? Its absence from current databases could be due to its rarity, its presence in specific, understudied cell types or developmental stages, or limitations in current analytical techniques to detect and characterize it.

-

If it exists, what is its biological function? The specific stereochemistry of the β1-2 linkage would likely confer unique structural properties and binding specificities, potentially interacting with a novel class of lectins or having specific roles in modulating protein structure and function.

-

What enzymatic machinery would be responsible for its synthesis and degradation? The identification of a β1,2-galactosyltransferase and a corresponding β1,2-galactosidase would be crucial steps in understanding its metabolism. While a novel glycosyltransferase acting on β-1,2-glucosidic linkages has been recently identified, a galactose-specific counterpart remains unknown[11].

Proposed Signaling Pathways and Functional Roles

While no signaling pathways involving Gal(β1-2)Gal have been described, we can hypothesize potential roles based on the functions of other beta-linked galactose structures.

Experimental Protocols for the Investigation of Gal(β1-2)Gal

The investigation of the potential existence and function of Gal(β1-2)Gal in protein glycosylation requires a multi-pronged approach utilizing advanced analytical techniques. Below are detailed methodologies for key experiments.

Glycan Release and Labeling for Analysis

Objective: To release N-linked or O-linked glycans from a glycoprotein sample for subsequent analysis.

Protocol for N-Glycan Release using PNGase F:

-

Denaturation: Solubilize 10-100 µg of purified glycoprotein in 20 µL of a buffer containing 0.5% SDS and 1% β-mercaptoethanol. Heat at 100°C for 10 minutes.

-

Detergent Sequestration: Cool the sample to room temperature and add 2 µL of 10% NP-40 or Triton X-100 to sequester the SDS.

-

Enzymatic Digestion: Add 2 µL of PNGase F (Peptide-N-Glycosidase F) and incubate at 37°C for 12-18 hours.

-

Glycan Purification: The released N-glycans can be purified using solid-phase extraction (SPE) with graphitized carbon or porous graphitic carbon (PGC) cartridges.

-

Fluorescent Labeling: For chromatographic analysis with fluorescence detection, the reducing end of the released glycans can be labeled with a fluorescent tag such as 2-aminobenzamide (2-AB) or procainamide.

Protocol for O-Glycan Release by β-elimination:

-

Alkaline Treatment: Resuspend the glycoprotein in a solution of 0.05 M NaOH and 1.0 M NaBH4.

-

Incubation: Incubate at 45°C for 16 hours.

-

Neutralization: Neutralize the reaction with the dropwise addition of 10% acetic acid on ice.

-

Desalting: Remove salts using a cation exchange column.

-

Borate Removal: Repeatedly co-evaporate with methanol containing 1% acetic acid to remove borates.

Mass Spectrometry for Structural Characterization

Objective: To determine the mass and fragmentation pattern of glycans to identify the presence of Gal(β1-2)Gal.

Methodology:

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This technique is excellent for profiling complex mixtures of released glycans and determining their monosaccharide composition based on mass.

-

Electrospray Ionization Mass Spectrometry (ESI-MS/MS): Coupled with liquid chromatography (LC), ESI-MS/MS allows for the separation of glycan isomers and their fragmentation to determine linkage information. The fragmentation patterns of ions containing the putative Gal(β1-2)Gal linkage would be compared to synthetic standards and other known galactose linkages. Cross-ring cleavages can be particularly informative for linkage analysis[12][13][14][15][16].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To definitively determine the anomeric configuration and linkage position of the Gal-Gal disaccharide.

Methodology:

-

1D and 2D NMR: For purified glycans, 1D ¹H NMR and 2D experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HMBC (Heteronuclear Multiple Bond Correlation) can provide detailed structural information, including the chemical shifts and coupling constants that are characteristic of the β1-2 linkage.

Lectin and Antibody Probing

Objective: To detect the presence of Gal(β1-2)Gal on glycoproteins using specific binding proteins.

Methodology:

-

Lectin Blotting and Microarrays: A crucial step would be the identification or generation of a lectin with high specificity for the Gal(β1-2)Gal structure. This lectin could then be used in Western blotting or on lectin microarrays to screen for glycoproteins carrying this linkage. Currently, no commercially available lectin is known to have this specificity[17][18][19].

-

Antibody Development: The generation of monoclonal antibodies that specifically recognize the Gal(β1-2)Gal epitope would be a powerful tool for its detection and localization in cells and tissues.

Experimental Workflow for Investigating Gal(β1-2)Gal

Quantitative Data Summary

Currently, there is no quantitative data available in the literature specifically for the Gal(β1-2)Gal linkage in protein glycosylation. The following table presents hypothetical data that could be generated through the experimental protocols described above.

| Enzyme/Glycan | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source Organism/Cell Line |

| Hypothetical β1,2-Galactosyltransferase | ||||

| UDP-Gal (Donor) | TBD | TBD | TBD | TBD |

| Acceptor Glycan | TBD | TBD | TBD | TBD |

| Hypothetical Glycoprotein X | ||||

| Relative Abundance of Gal(β1-2)Gal | TBD | - | - | TBD |

TBD: To be determined through future research.

Logical Relationship of Current Knowledge

Conclusion and Future Directions

The study of protein glycosylation has revealed a complex and dynamic landscape of glycan structures that are integral to a vast range of biological functions. While our understanding of common beta-galactosidic linkages has advanced significantly, the potential existence and role of the Gal(β1-2)Gal moiety remain a compelling mystery. The lack of specific information on this linkage presents both a challenge and an exciting opportunity for the glycoscience community.

Future research should focus on a systematic search for the Gal(β1-2)Gal structure in diverse biological systems using high-sensitivity mass spectrometry and NMR. The identification of a novel β1,2-galactosyltransferase would be a landmark discovery, paving the way for understanding its regulation and substrate specificity. Furthermore, the development of specific probes, such as lectins or antibodies, would be instrumental in elucidating the cellular and tissue distribution of glycoproteins carrying this modification and in unraveling their functional roles in health and disease. Unlocking the secrets of the Gal(β1-2)Gal linkage has the potential to provide new insights into the intricacies of the glycocode and may open up new avenues for the diagnosis and treatment of various diseases.

References

- 1. Glycosylation, galectins and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glycosyltransferases - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Enzyme-catalyzed formation of glycosidic linkages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbohydrate - Wikipedia [en.wikipedia.org]

- 6. Galectins - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Galectins and Their Ligand Glycoconjugates in the Central Nervous System Under Physiological and Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure and Function of β-1,4-Galactosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactome | B4GALTs transfer Gal to the N-glycan precursor [reactome.org]

- 10. A Unique β1,3-Galactosyltransferase Is Indispensable for the Biosynthesis of N-Glycans Containing Lewis a Structures in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization and structural analyses of a novel glycosyltransferase acting on the β-1,2-glucosidic linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cross-Ring Fragmentation Patterns in the Tandem Mass Spectra of Underivatized Sialylated Oligosaccharides and Their Special Suitability for Spectrum Library Searching - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 17. Human Lectins, Their Carbohydrate Affinities and Where to Find Them - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Disaccharide Gal(β1-2)Gal: An Emerging Biomarker in Disease States

An In-depth Technical Guide for Researchers and Drug Development Professionals

The landscape of disease biomarker discovery is continuously evolving, with a growing focus on the intricate world of glycobiology. Among the vast array of complex carbohydrates, the disaccharide D-galactosyl-β-1,2-D-galactose, abbreviated as Gal(β1-2)Gal, is emerging as a potential biomarker with implications in a variety of pathological conditions, including cancer, infectious diseases, and inflammatory disorders. This technical guide provides a comprehensive overview of the core knowledge surrounding Gal(β1-2)Gal, detailing its biosynthesis, its role in disease, and the methodologies for its detection and quantification.

Introduction to Gal(β1-2)Gal and its Biological Significance

Gal(β1-2)Gal is a disaccharide composed of two galactose units linked by a β1-2 glycosidic bond. While not as commonly studied as other galactose linkages like β1-3 or β1-4, the presence and concentration of Gal(β1-2)Gal on cell surface glycoproteins and glycolipids can be altered in disease states. These alterations are a result of changes in the expression and activity of specific glycosyltransferases, the enzymes responsible for synthesizing complex carbohydrate structures. The aberrant display of Gal(β1-2)Gal can, in turn, affect cell signaling, cell adhesion, and immune recognition, contributing to disease progression.

Gal(β1-2)Gal in Cancer

Altered glycosylation is a well-established hallmark of cancer.[1] Tumor cells often display aberrant cell surface glycans, known as tumor-associated carbohydrate antigens (TACAs), which can serve as biomarkers for diagnosis and as targets for therapy.[1][2] While research into TACAs has traditionally focused on structures like the Tn, sialyl-Tn, and T antigens, evidence suggests that other, less common, glycan motifs, including those containing β-galactoside linkages, play significant roles in cancer progression.[1][3]

Studies have shown that changes in the expression of galactosyltransferases are associated with cancer. For instance, β-1,4-galactosyltransferase (β-1,4-GalT) I, II, and V have been found to be overexpressed in human astrocytoma, leading to increased galactosylation of proteins.[4] While this research focused on the β1-4 linkage, it highlights the principle that altered galactosyltransferase activity is a key event in cancer. The specific role of a β1,2-galactosyltransferase and the resulting Gal(β1-2)Gal epitope in cancer is an active area of investigation. The presence of βGal-βGalNAc-containing glycans has been linked to breast cancer progression, indicating the importance of galactose-containing disaccharides in metastasis.[5][6]

Gal(β1-2)Gal in Infectious Diseases

The interaction between hosts and pathogens is often mediated by cell surface glycans. Pathogens can utilize host glycans for attachment and entry into cells, while the host immune system uses glycan recognition to identify and eliminate pathogens. Galectins, a family of β-galactoside-binding proteins, are key players in this process, recognizing glycans on the surface of both host cells and microbes.[7][8][9]

The surface of many parasites is rich in complex carbohydrates, and these glycans are crucial for the parasite's life cycle and its interaction with the host.[10] For example, the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease, expresses immunogenic glycoconjugates on its surface.[11] While the immunodominant glycotope in T. cruzi is the trisaccharide Galα(1,3)Galβ(1,4)GlcNAcα, the presence of other galactose linkages and their recognition by the host immune system are of significant interest.[11] The potential role of Gal(β1-2)Gal as a recognition motif for host lectins or as a component of a parasite-associated molecular pattern (PAMP) warrants further investigation.

Gal(β1-2)Gal in Inflammatory Diseases

Chronic inflammatory diseases, such as inflammatory bowel disease (IBD), which includes Crohn's disease and ulcerative colitis, are characterized by a dysregulated immune response.[12] Glycosylation changes have been observed in IBD, and certain galectins are being explored as potential biomarkers for the disease.[13] For instance, overexpression of β-1,4-galactosyltransferase I has been shown to protect against TNF-induced inflammation and DSS-induced colitis in mice, suggesting a role for galactosylated structures in modulating intestinal inflammation.[14] The specific contribution of the Gal(β1-2)Gal linkage to the inflammatory process is yet to be fully elucidated, but it represents a promising area for biomarker discovery.

Data Presentation: Quantitative Data Summary

Currently, there is a scarcity of published quantitative data specifically on Gal(β1-2)Gal expression levels in various disease states. The tables below are structured to incorporate such data as it becomes available through ongoing research.

Table 1: Hypothetical Quantitative Expression of Gal(β1-2)Gal in Cancer Tissues

| Cancer Type | Tissue Type | Gal(β1-2)Gal Expression (Relative Units) | Control Tissue Expression (Relative Units) | Fold Change | Reference |

| Breast Cancer | Primary Tumor | Data not available | Data not available | Data not available | |

| Astrocytoma | Grade IV | Data not available | Data not available | Data not available | |

| Colon Cancer | Adenocarcinoma | Data not available | Data not available | Data not available |

Table 2: Hypothetical Gal(β1-2)Gal Levels in Serum of Patients with Inflammatory Diseases

| Disease | Patient Cohort | Serum Gal(β1-2)Gal (ng/mL) | Healthy Control (ng/mL) | p-value | Reference |

| Crohn's Disease | Active | Data not available | Data not available | Data not available | |

| Ulcerative Colitis | Active | Data not available | Data not available | Data not available | |

| Rheumatoid Arthritis | Active | Data not available | Data not available | Data not available |

Experimental Protocols

The detection and quantification of the Gal(β1-2)Gal disaccharide require specialized analytical techniques due to the challenge of distinguishing between different glycosidic linkages.

Mass Spectrometry for Glycan Analysis

Mass spectrometry (MS) is a powerful tool for the structural analysis of glycans.[2] Techniques such as collision-induced dissociation (CID) and electron transfer dissociation (ETD) can be used to fragment glycans and determine their sequence and linkage.[15]

Protocol for Mass Spectrometric Analysis of N-glycans from Tissue Samples:

-

Glycan Release: N-glycans are enzymatically released from glycoproteins in homogenized tissue samples using PNGase F.

-

Purification: The released glycans are purified using solid-phase extraction (SPE) with graphitized carbon cartridges.

-

Permethylation: To improve ionization efficiency and provide linkage information, the purified glycans are permethylated.

-

MS Analysis: The permethylated glycans are analyzed by MALDI-TOF/TOF MS or LC-ESI-MS/MS.

-

Fragmentation Analysis: The fragmentation patterns of ions corresponding to Gal-Gal-containing glycans are analyzed to identify the specific β1-2 linkage. Cross-ring cleavages are particularly informative for linkage determination.[6]

Lectin-Based Assays

Lectins are proteins that bind to specific carbohydrate structures. While there are no widely available commercial lectins with absolute specificity for the Gal(β1-2)Gal linkage, screening of lectin libraries from various natural sources could identify a suitable candidate for developing a lectin-based detection assay. Ricin Toxin B chain (RTB) is a lectin that binds terminal galactose residues and could be explored for its affinity towards different galactose linkages.[16]

Hypothetical Protocol for Lectin Microarray Analysis:

-

Lectin Immobilization: A panel of lectins, including potential Gal(β1-2)Gal binders, is immobilized on a microarray slide.

-

Sample Labeling: Glycoproteins from patient serum or tissue lysates are fluorescently labeled.

-

Incubation: The labeled glycoproteins are incubated with the lectin microarray.

-

Washing and Scanning: The microarray is washed to remove unbound proteins, and the fluorescence signal at each lectin spot is quantified.

-

Data Analysis: The binding profile of the sample to the lectin panel is analyzed to infer the presence of specific glycan structures.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the role and analysis of Gal(β1-2)Gal.

Caption: Biosynthesis and potential functions of Gal(β1-2)Gal-containing glycans.

Caption: Experimental workflow for mass spectrometry-based analysis of N-glycans.

Conclusion and Future Directions

The disaccharide Gal(β1-2)Gal represents a novel and underexplored area in the field of glycan biomarkers. While direct evidence for its role in various diseases is still emerging, the fundamental principles of glycobiology suggest its potential as a valuable tool for diagnosis, prognosis, and therapeutic targeting. The primary challenges lie in the development of specific and sensitive methods for its detection and quantification. Future research should focus on:

-

Identification and characterization of the human β1,2-galactosyltransferase(s) responsible for the synthesis of the Gal(β1-2)Gal linkage and investigation of their expression in disease.

-

Large-scale glycomic studies of patient cohorts to quantify the levels of Gal(β1-2)Gal in different cancers, inflammatory conditions, and infectious diseases.

-

Development of specific probes , such as monoclonal antibodies or recombinant lectins, that can specifically recognize the Gal(β1-2)Gal epitope for use in diagnostic assays like ELISA and immunohistochemistry.

-

Elucidation of the functional role of Gal(β1-2)Gal-containing glycans in cell signaling pathways that contribute to disease pathogenesis.

Addressing these research gaps will be crucial to unlocking the full potential of Gal(β1-2)Gal as a clinically relevant biomarker and a target for novel therapeutic interventions.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Glycomics using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glycocode.org [glycocode.org]

- 4. Synthesis of Galα(1,3)Galβ(1,4)GlcNAcα-, Galβ(1,4)GlcNAcα- and GlcNAc-containing neoglycoproteins and their immunological evaluation in the context of Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Distinguishing Galactoside Isomers with Mass Spectrometry and Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Carbohydrate - Wikipedia [en.wikipedia.org]

- 8. Capitalizing glycomic changes for improved biomarker-based cancer diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Cancer Glycomics – Mahal Lab [mahal.chem.ualberta.ca]

- 11. Synthesis of Galα(1,3)Galβ(1,4)GlcNAcα-, Galβ(1,4)GlcNAcα- and GlcNAc-containing neoglycoproteins and their immunological evaluation in the context of Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Branched and Double Alpha-Gal-Bearing Synthetic Neoglycoprotein as a Biomarker for Chagas Disease [mdpi.com]

- 14. escholarship.org [escholarship.org]

- 15. Structural Analysis of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Ricin - Wikipedia [en.wikipedia.org]

The Elusive Gal(β1-2)Gal Linkage in Microbial Polysaccharides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The vast structural diversity of microbial polysaccharides offers a rich landscape for the discovery of novel bioactive molecules. Among the myriad of glycosidic linkages that form these complex carbohydrates, the Gal(β1-2)Gal linkage represents a rare and intriguing structural motif. While its presence in microbial polysaccharides has been inferred, definitive identification and characterization remain at the forefront of glycobiology research. The recent discovery of a highly specific β-1,2-galactosidase in the human gut bacterium Bacteroides xylanisolvens strongly suggests the existence and biological relevance of oligo- and polysaccharides containing this linkage within the gut microbiome. This technical guide provides a comprehensive overview of the current knowledge surrounding the occurrence of the Gal(β1-2)Gal linkage in the microbial world, detailing the analytical methodologies for its identification and exploring its potential biological significance.

Occurrence of Gal(β1-2)Gal in Microbial Glycans

Direct evidence for a microbial polysaccharide composed entirely of repeating Gal(β1-2)Gal units is currently limited. However, the enzymatic machinery for the specific hydrolysis of this linkage has been identified in gut commensal bacteria, providing compelling indirect evidence for its presence.

Key Evidence:

-

Bacteroides xylanisolvens β-1,2-Galactosidase: Researchers have identified and characterized a novel β-galactosidase from the human gut bacterium Bacteroides xylanisolvens that exhibits strict specificity for the β-1,2-glycosidic bond between two galactose residues. This enzyme was shown to effectively hydrolyze β-1,2-galactobiose and β-1,2-galactotriose, suggesting that these oligosaccharides are its natural substrates in the gut environment. The existence of such a specific enzyme implies a selective pressure for its evolution, driven by the availability of substrates containing the Gal(β1-2)Gal linkage.

-

Galactooligosaccharide (GOS) Mixtures: Microbial fermentation is a common method for producing prebiotic galactooligosaccharides (GOS). These mixtures are known to contain a variety of glycosidic linkages, including β(1-2), β(1-3), β(1-4), and β(1-6).[1] While often minor components, the presence of β-1,2-linked galactose in these mixtures further supports the capability of microbial enzymes to synthesize this linkage.

Due to the nascent stage of research in this specific area, quantitative data on the prevalence of the Gal(β1-2)Gal linkage within complex microbial exopolysaccharides is not yet available. The primary focus has been on the enzymatic synthesis and degradation of β-1,2-galactooligosaccharides.

Experimental Protocols for Identification and Characterization

The unambiguous identification of the Gal(β1-2)Gal linkage requires a combination of advanced analytical techniques.

Enzymatic Hydrolysis using Specific Glycosidases

The discovery of the β-1,2-galactosidase from Bacteroides xylanisolvens provides a powerful tool for structural analysis.

Methodology:

-

Enzyme Production and Purification: The gene encoding the β-1,2-galactosidase is cloned and expressed in a suitable host (e.g., E. coli). The recombinant enzyme is then purified using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

-

Polysaccharide Digestion: The purified enzyme is incubated with the microbial polysaccharide sample under optimal buffer and temperature conditions.

-

Product Analysis: The reaction products are analyzed by techniques such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or Mass Spectrometry to identify the released oligosaccharides (e.g., β-1,2-galactobiose). The specific cleavage of the polysaccharide by this enzyme would be strong evidence for the presence of the Gal(β1-2)Gal linkage.

Mass Spectrometry (MS) for Linkage Analysis

Mass spectrometry, particularly tandem MS (MS/MS), is a cornerstone for determining glycosidic linkages. A common approach involves methylation analysis.

Methodology:

-

Permethylation: The free hydroxyl groups of the polysaccharide are methylated. This step is crucial for stabilizing the sugar residues and directing fragmentation during MS analysis.

-

Acid Hydrolysis: The permethylated polysaccharide is hydrolyzed to its constituent monosaccharides.

-

Reduction and Acetylation: The monosaccharides are reduced to alditols and then acetylated, resulting in partially methylated alditol acetates (PMAAs). The positions of the free hydroxyls (which were originally involved in linkages) are now marked by acetyl groups.

-

GC-MS Analysis: The PMAAs are separated by gas chromatography and identified by their characteristic fragmentation patterns in mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approach:

A more recent method combines permethylation with 1-phenyl-3-methyl-5-pyrazolone (PMP) derivatization for enhanced sensitivity and linkage-specific fragmentation.

-

Permethylation and Hydrolysis: As described above.

-

PMP Derivatization: The released monosaccharides are derivatized at their reducing end with PMP.

-

UHPLC/MRM-MS Analysis: The derivatized monosaccharides are analyzed by Ultra-High-Performance Liquid Chromatography coupled with Multiple Reaction Monitoring Mass Spectrometry. For a galactose residue linked at the (1→2)-position, specific fragment ions are monitored. The collision-induced dissociation (CID) of the methylated PMP-labeled 2-linked galactose precursor ion (m/z 553.3) yields a characteristic fragment ion at m/z 217.2.[2][3] This is distinct from other linkages (e.g., 1→3, 1→4, 1→6) which produce a fragment ion at m/z 231.2.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D and 2D NMR spectroscopy are powerful non-destructive techniques for the complete structural elucidation of polysaccharides.

Methodology:

-

Sample Preparation: The purified polysaccharide is dissolved in D₂O.

-

1D ¹H NMR: Provides initial information on the number and type of sugar residues and their anomeric configurations (α or β).

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same sugar residue.

-

TOCSY (Total Correlation Spectroscopy): Establishes the complete spin system for each sugar residue.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the glycosidic linkages between sugar residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing through-space correlations across the glycosidic bond.

-

Expected NMR Signatures for Gal(β1-2)Gal:

While a complete dataset for a polysaccharide is not available, data from β-1,2-galactobiose would inform the analysis. The key features to look for would be:

-

Anomeric proton (H-1) and carbon (C-1) chemical shifts characteristic of a β-galactose residue.

-

HMBC correlations between the anomeric proton (H-1) of one galactose residue and the C-2 of the adjacent galactose residue.

-

NOESY correlations between the anomeric proton (H-1) of one galactose residue and protons on the adjacent galactose residue (e.g., H-2).

Potential Biological Roles and Signaling Pathways

The biological functions of microbial polysaccharides containing the Gal(β1-2)Gal linkage are largely unexplored. However, based on the known roles of other microbial glycans and galactooligosaccharides, several hypotheses can be proposed.

-

Prebiotic Activity: The presence of a specific β-1,2-galactosidase in Bacteroides xylanisolvens suggests that oligo- or polysaccharides with this linkage could serve as a selective nutrient source for this and other gut microbes, thus shaping the gut microbiota composition.

-

Immunomodulation: Microbial polysaccharides are known to interact with host immune receptors, such as Toll-like receptors (TLRs) and C-type lectin receptors (CLRs), to modulate immune responses. Galactooligosaccharides with various linkages have been shown to have immunomodulatory effects.[4][5] It is plausible that a β-1,2-galactan could have unique immunomodulatory properties, either promoting anti-inflammatory or pro-inflammatory responses depending on its structure and the host context.

Further research is needed to elucidate the specific signaling pathways that may be activated by polysaccharides containing the Gal(β1-2)Gal linkage.

Visualizations

Caption: Workflow for the Identification of Gal(β1-2)Gal Linkages.

Caption: Hypothetical Host-Pathogen Interaction Signaling Pathway.

Conclusion and Future Directions

The study of the Gal(β1-2)Gal linkage in microbial polysaccharides is a burgeoning field with significant potential. The discovery of a specific hydrolase in a prominent gut bacterium provides a strong impetus for further investigation into the natural substrates of this enzyme. Future research should focus on:

-

Screening microbial exopolysaccharides: A systematic screening of exopolysaccharides from gut bacteria, particularly from the genus Bacteroides, is needed to identify polymers containing the Gal(β1-2)Gal linkage.

-

Biosynthetic pathway elucidation: Identifying the glycosyltransferases responsible for the synthesis of the Gal(β1-2)Gal linkage will be crucial for understanding its regulation and for potential chemoenzymatic synthesis of novel glycans.

-

Functional characterization: Once identified, polysaccharides containing this linkage should be investigated for their prebiotic potential and their ability to modulate host immune responses.

The exploration of this rare glycosidic linkage promises to expand our understanding of the structural diversity and biological functions of microbial polysaccharides, potentially leading to the development of novel prebiotics, immunomodulatory agents, and other therapeutics.

References

- 1. journals.asm.org [journals.asm.org]

- 2. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

- 3. An LC-MS/MS Approach for Determining Glycosidic Linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activity of galacto-oligosaccharides: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Gal(β1-2)Gal Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical synthesis of Gal(β1-2)Gal derivatives. The methods outlined are based on established principles of carbohydrate chemistry and are intended to serve as a guide for the synthesis of these important disaccharides, which are crucial for research in glycobiology and the development of novel therapeutics.

Introduction

The Gal(β1-2)Gal linkage is a key structural motif in various biologically significant glycans. Its synthesis, however, presents challenges in achieving regioselectivity and stereocontrol. This document details both chemical and enzymatic approaches to construct this specific glycosidic bond. The chemical synthesis section focuses on a well-established glycosylation strategy, while the enzymatic section explores the use of β-galactosidases.

Chemical Synthesis Approach

The chemical synthesis of a Gal(β1-2)Gal derivative typically involves the reaction of a glycosyl donor with a suitably protected glycosyl acceptor. A common and effective strategy is the Koenigs-Knorr reaction or its modifications, which allows for the formation of the desired β-glycosidic linkage.

A critical aspect of this synthesis is the strategic use of protecting groups to expose only the C2 hydroxyl group of the galactose acceptor for glycosylation. This ensures the formation of the correct (1-2) linkage.

Experimental Protocol: Chemical Synthesis of Per-O-acetylated Gal(β1-2)Gal

This protocol describes a multi-step synthesis of a per-O-acetylated Gal(β1-2)Gal derivative.

Step 1: Preparation of the Glycosyl Acceptor (1,3,4,6-tetra-O-acetyl-α,β-D-galactopyranose)

-

Starting Material: D-galactose.

-

Peracetylation: Treat D-galactose with an excess of acetic anhydride in the presence of a catalyst such as sodium acetate or pyridine at room temperature. This reaction protects all hydroxyl groups with acetyl groups, yielding penta-O-acetyl-β-D-galactopyranose.

-

Selective Deprotection at the Anomeric Position: The anomeric acetyl group is selectively removed to generate the free hydroxyl group at C1. This can be achieved using a mild base such as hydrazine acetate in a suitable solvent like dimethylformamide (DMF).

-

Purification: The resulting 1,3,4,6-tetra-O-acetyl-α,β-D-galactopyranose is purified by column chromatography on silica gel.

Step 2: Preparation of the Glycosyl Donor (Per-O-acetylated galactosyl bromide)

-

Starting Material: Penta-O-acetyl-β-D-galactopyranose.

-

Bromination: The starting material is treated with a solution of hydrogen bromide in acetic acid. This reaction replaces the anomeric acetyl group with a bromine atom, resulting in the formation of the thermodynamically stable α-anomer of per-O-acetylated galactosyl bromide.

-

Purification: The product is typically used immediately in the next step without extensive purification, after removal of the reaction solvent under vacuum.

Step 3: Glycosylation Reaction (Koenigs-Knorr type)

-

Reaction Setup: The glycosyl acceptor (1,3,4,6-tetra-O-acetyl-α,β-D-galactopyranose) and the glycosyl donor (per-O-acetylated galactosyl bromide) are dissolved in a dry, aprotic solvent such as dichloromethane or acetonitrile.

-

Promoter: A silver salt, typically silver carbonate or silver triflate, is added as a promoter. The promoter assists in the abstraction of the bromide from the donor, generating a reactive oxocarbenium ion intermediate.

-

Reaction Conditions: The reaction is stirred at room temperature in the dark to prevent the light-sensitive silver salts from decomposing. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the silver salts. The filtrate is washed with aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography to yield the per-O-acetylated Gal(β1-2)Gal derivative.

Step 4: Deprotection

-

Zemplén Deacetylation: The acetyl protecting groups can be removed by treatment with a catalytic amount of sodium methoxide in methanol.

-

Neutralization and Purification: The reaction is neutralized with an acidic resin, filtered, and the solvent is removed under reduced pressure to yield the deprotected Gal(β1-2)Gal disaccharide.

Quantitative Data

The following table summarizes the expected yields and reaction times for the chemical synthesis steps. These values are estimates based on similar glycosylation reactions and may vary depending on the specific reaction conditions and scale.

| Step | Product | Typical Yield (%) | Typical Reaction Time (hours) |

| 1 | 1,3,4,6-tetra-O-acetyl-α,β-D-galactopyranose | 70-85 | 12-24 |

| 2 | Per-O-acetylated galactosyl bromide | 85-95 | 2-4 |

| 3 | Per-O-acetylated Gal(β1-2)Gal | 40-60 | 24-48 |

| 4 | Gal(β1-2)Gal | >90 | 1-3 |

Enzymatic Synthesis Approach

Enzymatic synthesis offers a "greener" alternative to chemical methods, often proceeding under milder conditions without the need for extensive protecting group manipulations. β-Galactosidases are enzymes that can catalyze the formation of glycosidic bonds through a process called transglycosylation.

The regioselectivity of the transglycosylation reaction is highly dependent on the source of the β-galactosidase, the nature of the acceptor molecule, and the reaction conditions (e.g., pH, temperature, and substrate concentrations).

Experimental Protocol: Enzymatic Synthesis of Gal(β1-2)Gal

-

Enzyme and Substrates: A suitable β-galactosidase is selected. The glycosyl donor is typically a readily available substrate such as lactose or o-nitrophenyl-β-D-galactopyranoside (ONPG). The acceptor is D-galactose.

-

Reaction Buffer: The enzyme and substrates are dissolved in a buffer solution that is optimal for the enzyme's activity (e.g., phosphate or citrate buffer at a specific pH).

-

Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C). The reaction is monitored over time for the formation of the disaccharide product.

-

Termination and Purification: The reaction is terminated by heat inactivation of the enzyme or by the addition of a denaturing agent. The product mixture, which may contain unreacted substrates, monosaccharides, and other disaccharide isomers, is then purified using techniques such as size-exclusion chromatography or high-performance liquid chromatography (HPLC).

Quantitative Data

The yield and regioselectivity of the enzymatic synthesis are highly variable. The table below provides a general overview of what might be expected.

| Parameter | Range | Notes |

| Yield of Gal(β1-2)Gal | 5-30% | Highly dependent on the enzyme source and reaction optimization. |

| Regioselectivity | Variable | Other linkages such as (β1-3), (β1-4), and (β1-6) are often formed as byproducts. |

| Reaction Time | 12-72 hours | Can be optimized by adjusting enzyme and substrate concentrations. |

Visualizations

Chemical Synthesis Workflow

Caption: Workflow for the chemical synthesis of Gal(β1-2)Gal.

Enzymatic Synthesis Workflow

Caption: General workflow for the enzymatic synthesis of Gal(β1-2)Gal.

Conclusion

The chemical synthesis of Gal(β1-2)Gal derivatives, while requiring careful control of protecting groups and reaction conditions, offers a reliable route to specific, well-defined structures. The enzymatic approach provides a complementary method that is environmentally friendly but may require significant optimization to achieve the desired regioselectivity and yield. The choice of method will depend on the specific requirements of the research, including the desired scale, purity, and available resources.

Application Notes and Protocols for Mass Spectrometry Analysis of Gal(β1-2)Gal Containing Glycoproteins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the mass spectrometric analysis of glycoproteins containing the Gal(β1-2)Gal disaccharide. This document outlines detailed experimental protocols, data interpretation strategies, and the biological significance of this specific glycosylation.

Introduction

Glycosylation is a critical post-translational modification that significantly impacts protein function, localization, and stability. The Gal(β1-2)Gal linkage is a less common but biologically important O-linked glycan structure. Its accurate identification and quantification are crucial for understanding its role in various physiological and pathological processes. Mass spectrometry has emerged as a powerful tool for the detailed structural characterization of glycoproteins, offering high sensitivity and the ability to resolve complex glycan structures. This document provides a roadmap for researchers to effectively analyze Gal(β1-2)Gal containing glycoproteins using state-of-the-art mass spectrometry techniques.

Experimental Workflow

A typical workflow for the analysis of Gal(β1-2)Gal containing glycoproteins involves several key stages, from sample preparation to data analysis.

Experimental Protocols

Enrichment of Glycoproteins

Due to the low abundance of many glycoproteins, enrichment is a critical first step.[1][2][3]

-

Lectin Affinity Chromatography: This is a widely used method for enriching glycoproteins.[1][2] Lectins are proteins that bind to specific carbohydrate structures. For enriching glycoproteins with galactose residues, lectins such as Ricinus communis agglutinin (RCA) or jacalin can be utilized.

-

Protocol:

-

Equilibrate a lectin-agarose column with a binding buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl2, 1 mM MnCl2, pH 7.4).

-

Load the protein extract onto the column.

-

Wash the column extensively with the binding buffer to remove non-glycosylated proteins.

-

Elute the bound glycoproteins using a competitive sugar solution (e.g., 0.2 M galactose or lactose in the binding buffer).

-

Collect the fractions and desalt them using a desalting column or dialysis.

-

-

-

Hydrazide Chemistry: This method captures glycoproteins by covalently binding to their carbohydrate moieties.[1][2]

-

Protocol:

-

Oxidize the cis-diol groups on the glycans to aldehydes using sodium periodate.

-

Couple the aldehyde-containing glycoproteins to a hydrazide-functionalized solid support.

-

Wash the support to remove non-specifically bound proteins.

-

Release the captured glycoproteins using a suitable reagent.

-

-

Release of O-Glycans

O-linked glycans are typically released from the peptide backbone by β-elimination.

-

Reductive β-elimination:

-

Protocol:

-

Dissolve the enriched glycoprotein sample in a solution of 0.05 M NaOH and 1 M NaBH4.

-

Incubate the mixture at 45°C for 16-24 hours.

-

Neutralize the reaction with acetic acid.

-